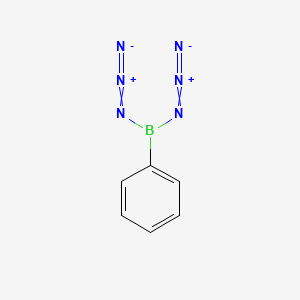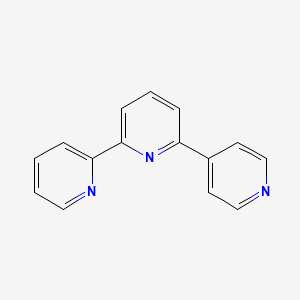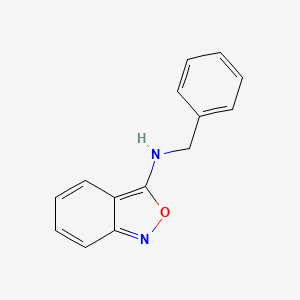
Hexadecan-2-YL sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecan-2-YL sulfate is an organic compound with the molecular formula C16H34O4S. It is a sulfate ester derived from hexadecan-2-ol, a long-chain fatty alcohol. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexadecan-2-YL sulfate can be synthesized through the sulfation of hexadecan-2-ol. The process typically involves the reaction of hexadecan-2-ol with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dioxane. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired sulfate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous sulfation processes. These processes use specialized reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The sulfation reaction is followed by neutralization and purification steps to obtain the pure sulfate ester.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecan-2-YL sulfate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form hexadecan-2-ol and sulfuric acid.
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: Hexadecan-2-ol and sulfuric acid.
Oxidation: Hexadecan-2-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecan-2-YL sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of Hexadecan-2-YL sulfate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, where it helps stabilize mixtures of oil and water.
Comparación Con Compuestos Similares
Hexadecan-2-YL sulfate can be compared with other sulfate esters and surfactants:
Similar Compounds: Sodium lauryl sulfate, cetyl sulfate, and octadecyl sulfate.
Uniqueness: this compound has a longer carbon chain compared to sodium lauryl sulfate, providing different surfactant properties and applications. Its specific structure allows for unique interactions in biological and chemical systems.
Propiedades
Número CAS |
192590-39-9 |
|---|---|
Fórmula molecular |
C16H33O4S- |
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
hexadecan-2-yl sulfate |
InChI |
InChI=1S/C16H34O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)20-21(17,18)19/h16H,3-15H2,1-2H3,(H,17,18,19)/p-1 |
Clave InChI |
XVCBXKRXOMMOAL-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCC(C)OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-[(Dimethylamino)methyl]-3,4-dihydro[1,1'-biphenyl]-1(2H)-ol](/img/structure/B12567237.png)

![4-Diazonio-2-[2-(diethylamino)ethyl]phenolate](/img/structure/B12567245.png)

![Triethoxy[2,3,5,6-tetrafluoro-4-(trifluoroethenyl)phenyl]silane](/img/structure/B12567254.png)
![2,4-Di-tert-butyl-6-[(3,5-dimethylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12567261.png)



![3-[4-(Dimethylamino)anilino]-1-(4-hexylphenyl)prop-2-en-1-one](/img/structure/B12567280.png)




